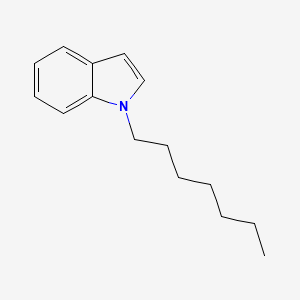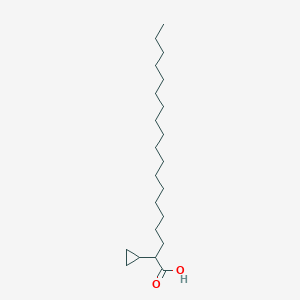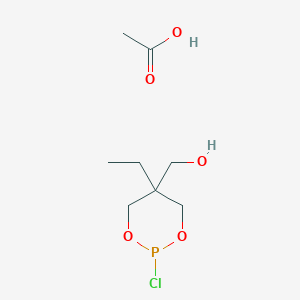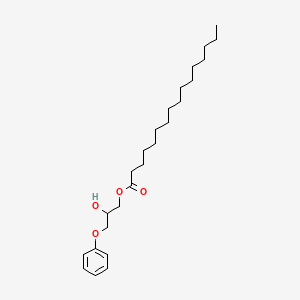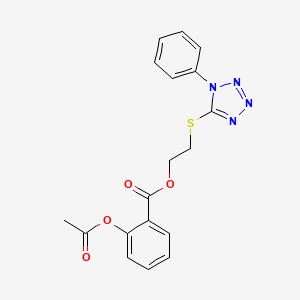
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester is a complex organic compound that features a benzoic acid core with additional functional groups, including an acetyloxy group and a phenyl-tetrazole-thioethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the tetrazole derivative. This can be achieved through a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions. The resulting tetrazole can then be further functionalized to introduce the thioethyl group.
The next step involves the esterification of benzoic acid with the acetyloxy group. This can be done using acetic anhydride in the presence of a catalyst such as sulfuric acid. The final step is the coupling of the functionalized benzoic acid with the tetrazole derivative, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal properties are of interest for drug development. Its tetrazole moiety is known to exhibit various pharmacological activities, including antimicrobial and anti-inflammatory effects.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester involves its interaction with molecular targets in biological systems. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking endogenous ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: This compound shares the tetrazole moiety and exhibits similar reactivity and biological activity.
Ethyl 2-(1-phenyl-1H-tetrazol-5-ylthio)acetate: Another related compound with a similar ester functionality.
(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetic acid: This compound features a similar thioethyl group and tetrazole moiety.
Uniqueness
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
133506-50-0 |
|---|---|
Formule moléculaire |
C18H16N4O4S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-(1-phenyltetrazol-5-yl)sulfanylethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C18H16N4O4S/c1-13(23)26-16-10-6-5-9-15(16)17(24)25-11-12-27-18-19-20-21-22(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Clé InChI |
DKNYQBARFMFUHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)OCCSC2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


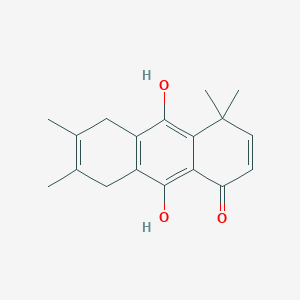
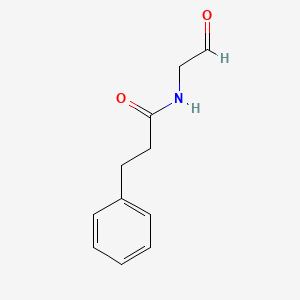
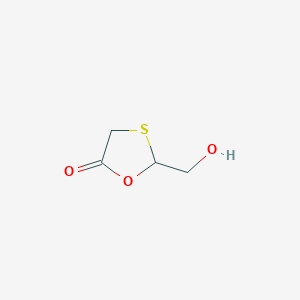
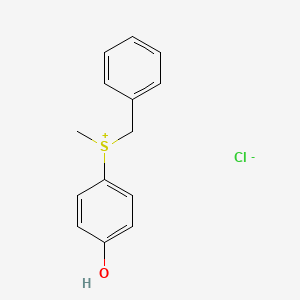
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
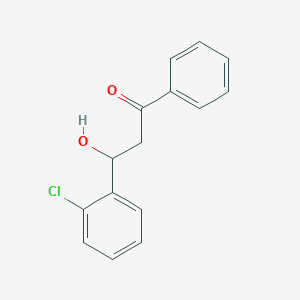
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

